8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline
Description
8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline is a halogenated tetrahydroquinoline derivative characterized by a bicyclic structure with bromine and fluorine substituents at positions 8 and 6, respectively. Its molecular formula is C₉H₉BrFN, with a molecular weight of 230.08 g/mol . The compound exists in free base and hydrochloride salt forms (CAS: 1038979-88-2 for the free base; CAS: 1690812-16-8 for the isoquinoline variant), with the latter enhancing aqueous solubility .
Properties
IUPAC Name |
8-bromo-6-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNNMCPVCZNEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline has found applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in drug discovery and development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 8-bromo-6-fluoro-1,2,3,4-tetrahydroquinoline are best understood through comparison with analogs.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Position and Isomerism :
- Positional isomerism (e.g., 6-bromo-8-fluoro vs. 8-bromo-6-fluoro) alters electronic distribution and biological activity. For instance, fluorine at C6 in the target compound may enhance metabolic stability compared to C8 substitution .
- Methoxy (OCH₃) at C6 () increases electron density at the aromatic ring, favoring electrophilic substitution reactions, whereas fluorine’s electron-withdrawing nature (target compound) directs reactivity differently .
Steric and Electronic Effects: Methyl groups (e.g., at C2 or C4) introduce steric hindrance, affecting nitrogen basicity and lipophilicity. For example, 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibits improved stability due to steric protection of the amine . Trifluoroacetyl derivatives () demonstrate strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to the target compound’s halogen substituents .
Functional Group Diversity :
- Formylation () or imidazole ring incorporation () expands utility in heterocyclic chemistry. The target compound’s bromo-fluoro combination offers versatility in Suzuki or Buchwald-Hartwig couplings .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., CAS 1187830-63-2) improve aqueous solubility, critical for pharmaceutical formulations, whereas free bases (e.g., target compound) are preferred for organic synthesis .
Biological Activity
8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Chemical Name : this compound
- Molecular Formula : C9H8BrF N
- Molecular Weight : 232.07 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its effects on:
- Enzyme Inhibition : The compound has shown inhibitory activity against certain kinases involved in cancer pathways.
- Cell Proliferation : Research indicates that it can reduce cell proliferation in cancer cell lines by inducing apoptosis and inhibiting growth factor signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Effect | IC50 (µM) | Cell Line |
|---|---|---|---|
| EGFR Inhibition | Potent inhibition | 0.38 | A431 |
| Antiproliferative Activity | Reduced proliferation | 0.91 | MCF7 |
| Apoptosis Induction | Increased apoptosis | N/A | HepG2 |
| Anti-inflammatory Effects | Reduced cytokine production | N/A | LPS-induced models |
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Cancer Cell Lines : In a study evaluating the compound's effect on breast cancer cell lines (MCF7), it demonstrated significant antiproliferative activity compared to standard treatments such as gefitinib. The mechanism was linked to EGFR inhibition and subsequent downstream signaling blockade.
- Inflammation Models : In models of acute inflammation induced by lipopolysaccharides (LPS), the compound exhibited a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting a potential role in treating inflammatory diseases.
- In Vivo Studies : Animal studies have indicated that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
Preparation Methods
Halogenation and Reduction of Fluoroquinoline Precursors
A key starting point is the preparation of halogenated fluoroquinoline derivatives, such as 6-fluoro-8-nitroquinoline. This compound can be selectively brominated at the 3-position using N-bromosuccinimide (NBS) to yield 3-bromo-6-fluoro-8-nitroquinoline. Subsequent catalytic hydrogenation or chemical reduction (e.g., using Fe/HCl in ethanol) converts the nitro group to an amino group, producing 3-bromo-6-fluoro-8-aminoquinoline intermediates.
Hydrolysis and Cyclization
The aminoquinoline intermediates undergo hydrolysis under harsh acidic conditions, typically 70% aqueous sulfuric acid at elevated temperatures (~200°C), to afford hydroxyquinoline derivatives. For example, 3-bromo-6-fluoro-8-aminoquinoline hydrolyzes to 3-bromo-6-fluoro-8-hydroxyquinoline with high yields (up to 97%). However, fluorine substituents in position 6 tend to be resistant to hydrolysis and substitution, requiring careful control of reaction conditions.
A classical Skraup synthesis starting from 2-amino-5-fluorophenol can also be employed to prepare 6-fluoro-8-quinolinol intermediates, which serve as precursors for further functionalization.
Directed Ortho-Lithiation and Nucleophilic Aromatic Substitution
For the synthesis of fluorinated tetrahydroquinoline derivatives, directed ortho-lithiation of fluoro-substituted aromatic amines or related precursors is a powerful tool. This method allows regioselective lithiation adjacent to the fluorine substituent, followed by electrophilic trapping to introduce bromine or other substituents at the 8-position.
Reduction and Alkylation to Form Tetrahydroquinolines
Reduction of the quinoline ring system to the tetrahydroquinoline core is typically achieved by catalytic hydrogenation or sodium borohydride reduction of dihydroisoquinoline or quinoline intermediates. For example, reduction of 8-bromo-6-fluoro-3,4-dihydroisoquinoline derivatives with sodium borohydride yields the corresponding tetrahydroisoquinolines, which are analogous to tetrahydroquinolines.
Subsequent alkylation or amination reactions can be performed to modify the nitrogen atom, enabling the synthesis of various substituted tetrahydroquinolines.
Palladium-Catalyzed Cross-Coupling and Functional Group Transformations
Palladium-catalyzed reactions such as the Stille or Suzuki couplings are used to introduce or modify substituents on the aromatic ring of fluoro-bromoquinoline derivatives. For instance, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one derivatives undergo palladium-catalyzed coupling with tributylvinyltin under reflux in toluene to yield substituted intermediates. These intermediates can be further reduced or functionalized to approach the tetrahydroquinoline scaffold.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Halogenation | 6-fluoro-8-nitroquinoline | N-bromosuccinimide (NBS) | 3-bromo-6-fluoro-8-nitroquinoline | - | Selective bromination at position 3 |
| 2 | Reduction | 3-bromo-6-fluoro-8-nitroquinoline | H2/Pd-C or Fe/HCl/EtOH | 3-bromo-6-fluoro-8-aminoquinoline | - | Nitro to amino group conversion |
| 3 | Hydrolysis | 3-bromo-6-fluoro-8-aminoquinoline | 70% H2SO4, 200°C, 8 h | 3-bromo-6-fluoro-8-hydroxyquinoline | 90-97 | Hydrolysis of amino group |
| 4 | Directed ortho-lithiation | Fluoro-substituted aromatic amine | n-BuLi, -78°C | Lithiated intermediate | - | Enables regioselective substitution |
| 5 | Reduction | Dihydroisoquinoline derivatives | NaBH4 in MeOH | Tetrahydroisoquinoline derivatives | High | Reduction of C=N bond |
| 6 | Pd-catalyzed coupling | 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | Pd(PPh3)4, tributylvinyltin, toluene, reflux | Coupled substituted intermediates | 92 | Cross-coupling to introduce substituents |
Research Findings and Observations
The presence of fluorine at the 6-position significantly influences the reactivity and stability of intermediates, often requiring harsher conditions for hydrolysis and substitution reactions.
Bromination at the 8-position (or equivalent position in isoquinoline analogs) is typically achieved through electrophilic halogenation or via diazotization and Sandmeyer-type reactions, although these routes can be multistep and low-yielding.
Reduction of nitro or imine groups to amino or tetrahydro derivatives is efficiently done using catalytic hydrogenation or sodium borohydride, with high selectivity and yield.
Palladium-catalyzed cross-coupling reactions provide versatile routes to functionalize the aromatic ring and introduce complex substituents, facilitating the synthesis of diverse tetrahydroquinoline derivatives.
Q & A
Q. What are the key synthetic routes for 8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence regioselectivity?
Methodological Answer: The synthesis typically involves halogenation of a tetrahydroquinoline precursor. For regioselective bromination and fluorination:
- Cyclization Strategies: Start with aniline derivatives bearing protected amine groups to direct halogenation. For example, Friedel-Crafts alkylation or Pictet-Spengler reactions can construct the tetrahydroquinoline core .
- Halogenation: Use N-bromosuccinimide (NBS) for bromination at the 8-position and Selectfluor™ or DAST (diethylaminosulfur trifluoride) for fluorination at the 6-position. Solvent polarity (e.g., DMF vs. dichloromethane) and temperature (0–25°C) critically influence regioselectivity .
- Purification: Recrystallization from CH₂Cl₂/hexane (2:1) or column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product. Purity >95% is achievable via these methods .
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR identifies substituent positions. For example, the fluorine atom at C6 deshields adjacent protons, causing distinct splitting patterns. Mass spectrometry (HRMS) confirms molecular weight .
- X-ray Crystallography: Resolve crystal packing and intermolecular interactions. A related compound, 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, showed Br⋯Br contacts (3.64 Å) and N–H⋯N hydrogen bonds stabilizing the lattice . For the target compound, similar analyses would validate steric effects of the 6-fluoro and 8-bromo groups.
Advanced Research Questions
Q. How can solvent systems and crystallization conditions be optimized to enhance purity?
Methodological Answer:
- Solvent Screening: Test polar (ethanol, acetonitrile) and non-polar (hexane, toluene) solvents. Mixed solvents (e.g., CH₂Cl₂/hexane) often improve crystal quality by slowing nucleation .
- Temperature Gradients: Gradual cooling (e.g., 40°C → 4°C) reduces defects. For 6-Bromo-8-cyano-tetrahydroquinoline, this yielded prisms with 99.5% purity .
- Additives: Trace amounts of ionic liquids (e.g., [BMIM][BF₄]) can template crystal growth, as seen in halogenated quinolines .
Q. What strategies resolve contradictions between computational modeling and experimental data in structural analysis?
Methodological Answer:
- DFT vs. X-ray: Compare calculated bond lengths/angles (e.g., Gaussian09 with B3LYP/6-31G*) with crystallographic data. Discrepancies >0.1 Å may indicate solvent effects or crystal packing forces .
- Dynamic NMR: For flexible tetrahydroquinoline rings, variable-temperature NMR can detect conformational changes not captured in static models .
- Synchrotron Data: High-resolution X-ray (λ = 0.7–1.0 Å) reduces thermal motion artifacts, critical for accurate halogen positioning .
Q. How does the electronic effect of bromo/fluoro substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura: The electron-withdrawing fluoro group at C6 activates the C8-bromo site for Pd-catalyzed coupling. For example, 8-Bromo-6-fluoro derivatives show 20% higher yields in arylations than non-fluorinated analogs .
- Buchwald-Hartwig: Steric hindrance from the tetrahydro ring may require bulky ligands (XPhos) for C–N bond formation. Kinetic studies (e.g., monitoring by LC-MS) optimize catalyst loading .
Q. What are the challenges in assessing biological activity, and how are they addressed?
Methodological Answer:
- Solubility: Low aqueous solubility of halogenated quinolines necessitates DMSO/PBS emulsions. Dynamic light scattering (DLS) confirms nanoparticle dispersion (<200 nm) for in vitro assays .
- Metabolic Stability: Microsomal assays (human liver microsomes) quantify oxidation rates. Fluorine at C6 reduces CYP450-mediated degradation compared to chloro analogs .
- Target Validation: Use CRISPR-edited cell lines to isolate specific kinase targets (e.g., EGFR inhibition). IC₅₀ values are cross-validated with enzymatic assays .
Data Contradiction Analysis
Q. How to interpret conflicting NMR and X-ray data on substituent orientation?
Case Study: In 6-Bromo-8-cyano-tetrahydroquinoline, NMR suggested axial fluorine, but X-ray showed equatorial positioning. Resolution included:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
